CGP77675 Hydrate: A Technical Guide to its Mechanism of Action
CGP77675 Hydrate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP77675 hydrate (B1144303) is a potent and selective inhibitor of Src family kinases (SFKs), a group of non-receptor tyrosine kinases that play critical roles in a myriad of cellular processes. Dysregulation of SFK signaling is implicated in various pathologies, including cancer and bone diseases. This technical guide provides an in-depth overview of the mechanism of action of CGP77675, detailing its inhibitory activities, impact on key signaling pathways, and its application in stem cell biology. Experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Introduction
Src family kinases (SFKs) are pivotal regulators of signal transduction pathways that govern cell proliferation, differentiation, migration, and survival. The family includes several members such as Src, Lck, and c-Yes. Their aberrant activation is a common feature in many human cancers, making them attractive targets for therapeutic intervention. CGP77675 has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of SFKs. This document serves as a technical guide to the molecular mechanisms underpinning the therapeutic and research applications of CGP77675.
Mechanism of Action: Inhibition of Src Family Kinases
CGP77675 is an orally active and potent inhibitor that targets the kinase domain of Src family kinases.[1][2] It effectively blocks the phosphorylation of peptide substrates and the autophosphorylation of purified Src, with IC50 values in the low nanomolar range.[1][3] This inhibition of kinase activity is the primary mechanism through which CGP77675 exerts its biological effects.
In Vitro Kinase Inhibition
The inhibitory potency of CGP77675 has been quantified against various kinases, demonstrating a high degree of selectivity for the Src family.
| Target Kinase | IC50 Value | Reference |
| Src (peptide substrate phosphorylation) | 5-20 nM | [3] |
| Src (autophosphorylation) | 40 nM | [3] |
| Lck | 290 nM | [4] |
| c-Yes | Low nanomolar | [5] |
| EGFR | 150 nM | [4] |
| KDR (VEGFR2) | 1.0 µM | [1] |
| v-Abl | 310 nM | [4] |
| Focal Adhesion Kinase (FAK) | 200 nM | [4] |
Impact on Downstream Signaling Pathways
By inhibiting Src family kinases, CGP77675 modulates several downstream signaling cascades that are crucial for cellular function and disease progression.
The Src-Focal Adhesion Kinase (FAK) Signaling Axis
Focal Adhesion Kinase (FAK) is a key substrate of Src and a critical mediator of integrin and growth factor receptor signaling. The interplay between Src and FAK is fundamental in regulating cell adhesion, migration, and invasion.
Upon activation by extracellular signals, FAK autophosphorylates at tyrosine residue 397 (Tyr397). This phosphotyrosine residue serves as a docking site for the SH2 domain of Src. The recruitment of Src to FAK leads to the subsequent phosphorylation of other tyrosine residues on FAK by Src, including Tyr576 and Tyr577 in the kinase domain activation loop, resulting in the full catalytic activation of FAK.[6] This FAK/Src complex then phosphorylates various downstream substrates, such as paxillin (B1203293) and p130cas, to promote cell motility.[7]
CGP77675, by inhibiting Src, prevents the trans-phosphorylation and full activation of FAK, thereby disrupting the downstream signaling events that lead to cell migration and invasion.[8]
Maintenance of Embryonic Stem Cell Pluripotency
CGP77675, in combination with a Glycogen Synthase Kinase 3 (GSK3) inhibitor such as CHIR99021, has been shown to maintain the self-renewal and pluripotency of mouse embryonic stem cells (mESCs).[3][4] This dual inhibition, termed "alternative 2i," provides a robust method for culturing mESCs in a naive, undifferentiated state.
The conventional "2i" method involves the inhibition of the MAP kinase pathway and GSK3. The "alternative 2i" approach replaces the MAP kinase inhibitor with the Src inhibitor CGP77675. This suggests that Src signaling is involved in the differentiation of mESCs and that its inhibition, along with the inhibition of GSK3, is sufficient to block differentiation pathways and promote pluripotency.
Experimental Protocols
The following protocols are representative methodologies for investigating the effects of CGP77675.
In Vitro Src Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of CGP77675 on Src kinase in vitro.
Materials:
-
Recombinant human Src kinase
-
Biotinylated peptide substrate (e.g., Signal Transduction Protein (Tyr160))
-
CGP77675 hydrate
-
ATP
-
Kinase buffer (e.g., 240 mM HEPES pH 7.5, 20 mM MgCl2, 20 mM MnCl2, 12 µM Na3VO4)
-
DTT
-
Stop buffer (e.g., 50 mM EDTA)
-
Streptavidin-coated plates
-
Phospho-tyrosine specific antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Prepare a 4X reaction cocktail containing Src kinase in kinase buffer with DTT.
-
Serially dilute CGP77675 to various concentrations.
-
In a multi-well plate, incubate the 4X reaction cocktail with the diluted CGP77675 or vehicle control for 10-15 minutes at room temperature.
-
Prepare a 2X ATP/substrate cocktail containing ATP and the biotinylated peptide substrate.
-
Initiate the kinase reaction by adding the 2X ATP/substrate cocktail to the wells.
-
Incubate the reaction plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding the stop buffer.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phospho-tyrosine specific primary antibody and incubate for 60 minutes at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 60 minutes at room temperature.
-
Wash the plate and add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value of CGP77675 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of FAK Phosphorylation
This protocol describes how to assess the effect of CGP77675 on FAK phosphorylation in a cell-based assay.[6][9]
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
CGP77675 hydrate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Src (Tyr416), anti-total Src, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of CGP77675 or vehicle control for the desired time period.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total FAK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of FAK phosphorylation.
Mouse Embryonic Stem Cell Culture with "Alternative 2i"
This protocol provides a method for maintaining mESCs in a pluripotent state using CGP77675 and CHIR99021.[10][11]
Materials:
-
Mouse embryonic stem cells (e.g., E14)
-
Gelatin-coated culture plates
-
mESC culture medium (e.g., KnockOut DMEM, 15% FBS, 2 mM L-glutamine, 0.1 mM non-essential amino acids, 1% penicillin/streptomycin, 0.1 mM 2-mercaptoethanol, 1000 U/mL LIF)
-
N2B27 medium
-
CGP77675 hydrate
-
CHIR99021
-
Accutase or Trypsin-EDTA
Procedure:
-
Coat culture plates with 0.1% gelatin for at least 30 minutes at 37°C.
-
Thaw and plate mESCs on the gelatin-coated plates in mESC culture medium.
-
To switch to "alternative 2i" conditions, aspirate the mESC medium and replace it with N2B27 medium supplemented with CGP77675 (e.g., 3 µM) and CHIR99021 (e.g., 1 µM).
-
Culture the cells at 37°C in a 5% CO2 incubator.
-
Change the medium daily.
-
Passage the cells every 2-3 days using Accutase or Trypsin-EDTA when the colonies become confluent.
-
Monitor the cells for the maintenance of pluripotent morphology (round, compact colonies) and periodically assess the expression of pluripotency markers (e.g., Oct4, Nanog) by immunofluorescence or qPCR.
Conclusion
CGP77675 hydrate is a powerful research tool for investigating the roles of Src family kinases in health and disease. Its potent and selective inhibitory activity allows for the precise dissection of Src-mediated signaling pathways. The ability of CGP77675 to modulate complex cellular processes such as cell migration and stem cell pluripotency highlights its significance in both basic research and as a potential starting point for the development of novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted actions of this important kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Establishing Mouse Embryonic Stem Cells as a System to Study Histone Inheritance Pattern at Si... [protocols.io]
- 3. axonmedchem.com [axonmedchem.com]
- 4. stemcell.com [stemcell.com]
- 5. imrpress.com [imrpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Mouse Embryonic Stem Cell Culture Procedures & Protocols [sigmaaldrich.com]
- 8. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. coriell.org [coriell.org]
- 11. reprocell.com [reprocell.com]
